molecular formula C8H14O B15321029 {5-Methylspiro[2.3]hexan-5-yl}methanol

{5-Methylspiro[2.3]hexan-5-yl}methanol

Katalognummer: B15321029
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: BKYFTGJFINBDMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5-Methylspiro[23]hexan-5-yl}methanol is a chemical compound with the molecular formula C8H14O It is characterized by a spirocyclic structure, where a spiro[23]hexane ring system is attached to a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {5-Methylspiro[2.3]hexan-5-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

{5-Methylspiro[2.3]hexan-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spirocyclic ring system can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield aldehydes or carboxylic acids, while reduction may produce different alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

{5-Methylspiro[2.3]hexan-5-yl}methanol has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of {5-Methylspiro[2.3]hexan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure may allow it to interact with enzymes or receptors in unique ways, potentially leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {5-Aminomethylspiro[2.3]hexan-5-yl}methanol: Similar spirocyclic structure with an amino group instead of a methyl group.

    {5-Hydroxyspiro[2.3]hexan-5-yl}methanol: Similar structure with a hydroxyl group.

Uniqueness

{5-Methylspiro[2.3]hexan-5-yl}methanol is unique due to its specific spirocyclic structure and the presence of a methanol group. This combination of features may confer distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

IUPAC-Name

(5-methylspiro[2.3]hexan-5-yl)methanol

InChI

InChI=1S/C8H14O/c1-7(6-9)4-8(5-7)2-3-8/h9H,2-6H2,1H3

InChI-Schlüssel

BKYFTGJFINBDMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(C1)CC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.